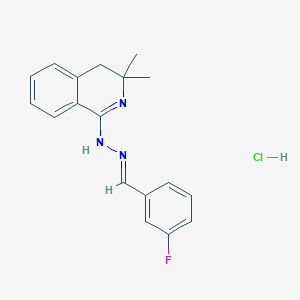![molecular formula C17H13N3OS B5824409 N-[(3-pyridinylamino)carbonothioyl]-1-naphthamide](/img/structure/B5824409.png)
N-[(3-pyridinylamino)carbonothioyl]-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-pyridinylamino)carbonothioyl]-1-naphthamide, also known as SNAP-94847, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[(3-pyridinylamino)carbonothioyl]-1-naphthamide involves the inhibition of a specific protein target, which is involved in various cellular processes, including cell growth and proliferation. N-[(3-pyridinylamino)carbonothioyl]-1-naphthamide binds to the protein target, resulting in the inhibition of its activity, which can lead to the induction of apoptosis or the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-[(3-pyridinylamino)carbonothioyl]-1-naphthamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, N-[(3-pyridinylamino)carbonothioyl]-1-naphthamide has been shown to induce apoptosis and inhibit cell growth and proliferation. In neurodegenerative disease research, N-[(3-pyridinylamino)carbonothioyl]-1-naphthamide has been shown to have neuroprotective effects and improve cognitive function. In pain management research, N-[(3-pyridinylamino)carbonothioyl]-1-naphthamide has been shown to reduce pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(3-pyridinylamino)carbonothioyl]-1-naphthamide in lab experiments is its specificity for the protein target, which can result in more accurate and reliable results. However, one limitation of using N-[(3-pyridinylamino)carbonothioyl]-1-naphthamide is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving N-[(3-pyridinylamino)carbonothioyl]-1-naphthamide. One direction is to further study its potential therapeutic applications in cancer, neurodegenerative diseases, and pain management. Another direction is to investigate its toxicity and potential side effects to determine its safety for human use. Additionally, further research can be done to optimize the synthesis method and improve the yield and purity of the product.
Métodos De Síntesis
The synthesis method of N-[(3-pyridinylamino)carbonothioyl]-1-naphthamide involves a series of chemical reactions that result in the formation of the final product. The starting materials include 1-naphthylamine, pyridine-3-carbonyl chloride, and potassium thiocyanate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the final product. The purity and yield of the product can be improved through various purification techniques, such as column chromatography.
Aplicaciones Científicas De Investigación
N-[(3-pyridinylamino)carbonothioyl]-1-naphthamide has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and pain management. Studies have shown that N-[(3-pyridinylamino)carbonothioyl]-1-naphthamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In addition, N-[(3-pyridinylamino)carbonothioyl]-1-naphthamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. Furthermore, N-[(3-pyridinylamino)carbonothioyl]-1-naphthamide has been studied for its analgesic properties and has shown promising results in reducing pain in animal models.
Propiedades
IUPAC Name |
N-(pyridin-3-ylcarbamothioyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-16(20-17(22)19-13-7-4-10-18-11-13)15-9-3-6-12-5-1-2-8-14(12)15/h1-11H,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMNPMZBWRFRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5824328.png)
![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5824339.png)
![1-acetyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B5824342.png)
![ethyl 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5824357.png)
![2-[(3-nitrobenzoyl)amino]-3-phenylacrylic acid](/img/structure/B5824365.png)
![N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5824366.png)

![2-fluorobenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5824375.png)
![1-[(4-biphenylyloxy)acetyl]indoline](/img/structure/B5824381.png)

![2-[4-(4-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5824397.png)

![N-(3-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5824413.png)
![4-({[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetyl}amino)benzamide](/img/structure/B5824415.png)